4-(4-tert-Butylphenyl)benzoic Acid

Enzyme Inhibition Sirtuin Medicinal Chemistry

Researchers often struggle to find a rigid, lipophilic biphenyl scaffold that combines a versatile carboxylic acid handle with high thermal stability. 4-(4-tert-Butylphenyl)benzoic acid solves this by offering: • Enhanced lipophilicity: LogP 4.35 vs. 3.18 for parent biphenyl-4-carboxylic acid, improving membrane permeability and hydrophobic binding. • Superior thermal stability: Decomposition point ~270 °C, enabling use in high-temperature polymer chemistry and robust synthetic routes. • Proven synthetic utility: Core structure of potent VR1 receptor inhibitors, ideal for SAR-driven medicinal chemistry. Supplied with ≥98% purity and available from global stock for immediate dispatch.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 5748-42-5
Cat. No. B1348752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-Butylphenyl)benzoic Acid
CAS5748-42-5
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19)
InChIKeyHZIOPONJCVOCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-tert-Butylphenyl)benzoic Acid as a Biphenyl Building Block


4-(4-tert-Butylphenyl)benzoic acid, systematically named 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid, is a biaryl compound characterized by a biphenyl core with a carboxylic acid group at the 4-position and a tert-butyl group at the 4'-position. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol and a reported melting point of approximately 270 °C (decomposition) [1]. This compound is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry [2].

Uniqueness of 4-(4-tert-Butylphenyl)benzoic Acid vs Analogs


The specific value of 4-(4-tert-Butylphenyl)benzoic acid lies in the synergistic effect of its three structural components: the rigid biphenyl scaffold, the polar carboxylic acid handle, and the bulky, lipophilic tert-butyl group. This combination is not present in simpler analogs like 4-tert-butylbenzoic acid (which lacks the biphenyl moiety for molecular length and π-interactions) or biphenyl-4-carboxylic acid (which lacks the tert-butyl group for modulating lipophilicity and steric hindrance) . Substituting this compound with a generic analog can lead to significant differences in molecular recognition, physicochemical properties, and downstream synthetic utility, as detailed in the quantitative evidence below.

4-(4-tert-Butylphenyl)benzoic Acid vs Closest Analogs


Enzyme Inhibition: Sirtuin vs Structural Analogs

The presence and position of the tert-butyl group on the biphenyl core of 4-(4-tert-butylphenyl)benzoic acid are critical for its biological activity as a sirtuin inhibitor. In studies on yeast Sir2p, the 4-tert-butylbenzoic acid fragment itself demonstrated inhibitory activity [1]. This suggests that 4-(4-tert-butylphenyl)benzoic acid serves as a more complex and modifiable scaffold. While the parent compound shows very weak binding affinity to human sirtuins (e.g., IC50 > 10,000 nM for SIRT5) [2], its derivative, Biphenyl-4-carboxylic acid (4-tert-butyl-phenyl)-amide, shows a significantly enhanced antagonistic activity on the VR1 receptor with an IC50 of 3,600 nM [3]. This demonstrates how the biphenyl-tert-butyl core can be elaborated into more potent analogs, a property not shared by the simpler, non-biphenyl analog 4-tert-butylbenzoic acid.

Enzyme Inhibition Sirtuin Medicinal Chemistry

Thermal Stability Comparison

The compound exhibits a high melting point of 270 °C (decomposition) [1]. This thermal behavior is a key differentiator from simpler analogs. For instance, the related ester, ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, has a significantly lower melting point range of 63-64 °C [2]. The high decomposition temperature of the carboxylic acid indicates a strong crystal lattice energy, making it more robust for applications requiring thermal processing or storage under elevated temperatures compared to its ester derivatives.

Material Science Thermal Analysis Stability

Lipophilicity Profile

The lipophilicity of a compound, often measured by its partition coefficient (LogP), is a critical parameter for its behavior in biological systems and material applications. 4-(4-tert-Butylphenyl)benzoic acid has a reported LogP of 4.35 [1]. This value is significantly higher than that of the unsubstituted analog, biphenyl-4-carboxylic acid, which has a LogP of 3.18 [2]. This quantifiable increase in lipophilicity is directly attributable to the presence of the bulky tert-butyl group and directly influences membrane permeability, solubility in non-polar media, and binding to hydrophobic protein pockets.

Physicochemical Properties Lipophilicity Drug Design

Research & Procurement Scenarios for 4-(4-tert-Butylphenyl)benzoic Acid


Medicinal Chemistry Scaffold for Inhibitors

Procure this compound when the objective is to develop novel inhibitors that require a rigid, lipophilic biphenyl scaffold with a synthetically versatile carboxylic acid handle. As evidenced by its derivative's activity on the VR1 receptor [1], this core structure is a valuable starting point for structure-activity relationship (SAR) studies where the biphenyl core is essential for target engagement, and the tert-butyl group can be leveraged to modulate lipophilicity and sterics.

High-Temperature Material Science and Organic Synthesis

This compound is the preferred choice over its ester or less-substituted analogs when the synthetic pathway or final application demands high thermal stability. Its decomposition point of 270 °C [2] ensures it remains intact under a wide range of reaction and processing conditions, making it a robust building block for polymer chemistry or the synthesis of high-performance materials.

Lipophilic Probes and Advanced Intermediates

This compound should be selected over the parent biphenyl-4-carboxylic acid (LogP 3.18) when the research requires a building block with significantly enhanced lipophilicity (LogP 4.35) [3]. Its physicochemical profile makes it particularly well-suited for studies on membrane transport, protein-ligand hydrophobic interactions, and the formulation of hydrophobic materials or liquid crystal components .

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